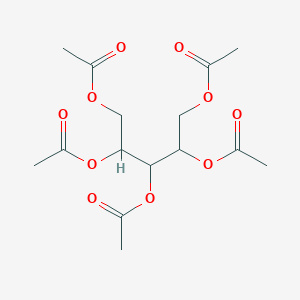
1,2,3,4,5-Penta-O-acetylpentitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Penta-O-acetylpentitol is a chemical compound that belongs to the class of acetylated sugars It is a derivative of pentitol, where all five hydroxyl groups are acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Penta-O-acetylpentitol typically involves the acetylation of pentitol using acetic anhydride in the presence of a catalyst. Common catalysts include perchloric acid, sulfuric acid, pyridine, hydrobromic acid, sodium acetate, or zinc chloride . The reaction is carried out by dissolving pentitol in acetic anhydride and adding the catalyst. The mixture is stirred at a controlled temperature, usually not exceeding 35°C, until the reaction is complete. The product is then isolated by pouring the reaction mixture into ice water, followed by filtration and washing .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform acetylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent pentitol.
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used to replace acetyl groups.
Major Products Formed
Hydrolysis: Pentitol.
Oxidation: Pentonic acids or pentose aldehydes.
Reduction: Pentitol.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a prodrug or a building block for drug development.
Biology: Studied for its role in biochemical pathways and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the acetyl groups are hydrolyzed in vivo to release the active pentitol. The released pentitol can then participate in various biochemical pathways, affecting molecular targets and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: Another acetylated sugar with similar properties but derived from glucose.
1,2,3,4,5-Penta-O-acetyl-D-xylitol: A similar compound derived from xylitol with comparable acetylation patterns.
Uniqueness
1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific acetylation pattern and the resulting chemical properties. Its structure allows for distinct reactivity and applications compared to other acetylated sugars. The compound’s ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable research subject .
Propriétés
Numéro CAS |
5346-78-1 |
|---|---|
Formule moléculaire |
C15H22O10 |
Poids moléculaire |
362.33 g/mol |
Nom IUPAC |
2,3,4,5-tetraacetyloxypentyl acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |
Clé InChI |
NVKPIAUSOPISJK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


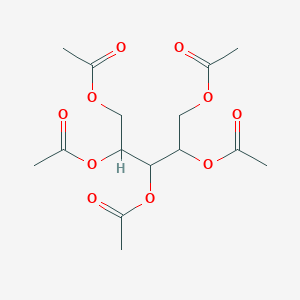

![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
phosphane}](/img/structure/B14171952.png)

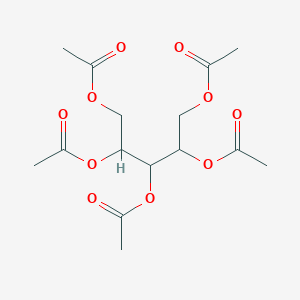
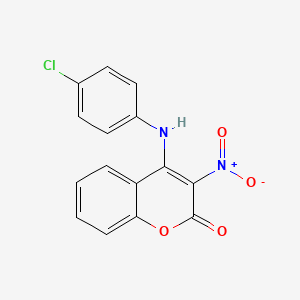
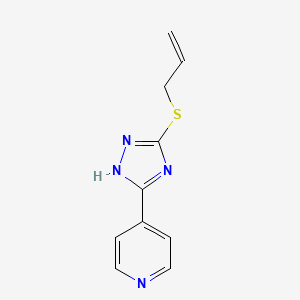
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
methanone](/img/structure/B14172005.png)
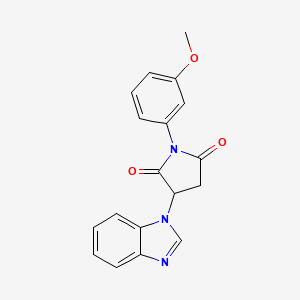

![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)
